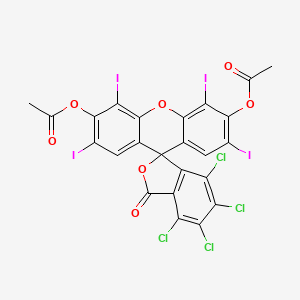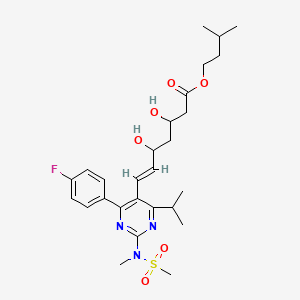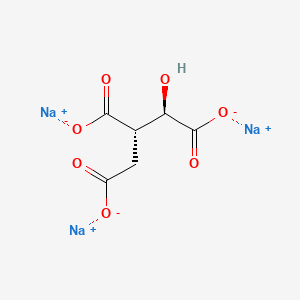
Rose Bengal diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rose Bengal diacetate is a derivative of Rose Bengal, a xanthene dye known for its photosensitizing properties. This compound is lipophilic, allowing it to easily penetrate cell membranes. Once inside the cell, it is hydrolyzed by esterases to release the active photosensitizer, Rose Bengal .
Preparation Methods
Rose Bengal diacetate is synthesized by acetylating Rose Bengal. The reaction involves treating Rose Bengal with acetic anhydride in the presence of a base, such as pyridine, to form the diacetate derivative. The reaction conditions typically include room temperature and a reaction time of several hours .
Chemical Reactions Analysis
Rose Bengal diacetate undergoes several types of chemical reactions, primarily due to its photosensitizing properties:
Reduction: It can also participate in redox reactions, where it acts as an electron acceptor.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common reagents used in these reactions include light sources for photodynamic activation, oxygen for oxidation reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Rose Bengal diacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Rose Bengal diacetate involves its hydrolysis inside cells to release Rose Bengal. Upon activation with light, Rose Bengal generates singlet oxygen and other reactive oxygen species. These reactive species cause oxidative damage to cellular components, leading to cell death. This mechanism is particularly effective against bacteria and cancer cells .
Comparison with Similar Compounds
Rose Bengal diacetate is unique due to its improved membrane permeability and ability to generate singlet oxygen upon light activation. Similar compounds include:
Erythrosine: Another xanthene dye with photosensitizing properties.
Fluorescein diacetate: A compound used in similar applications but with different photophysical properties.
This compound stands out due to its higher efficiency in generating reactive oxygen species and its broader range of applications in photodynamic therapy and antimicrobial treatments .
Properties
Molecular Formula |
C24H8Cl4I4O7 |
|---|---|
Molecular Weight |
1057.7 g/mol |
IUPAC Name |
(6'-acetyloxy-4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
InChI |
InChI=1S/C24H8Cl4I4O7/c1-5(33)36-21-9(29)3-7-19(17(21)31)38-20-8(4-10(30)22(18(20)32)37-6(2)34)24(7)12-11(23(35)39-24)13(25)15(27)16(28)14(12)26/h3-4H,1-2H3 |
InChI Key |
WPKUQIRIMPJRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)OC(=O)C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzo[e][1]benzofuran-9-yl]-2-methoxyphenol](/img/structure/B12320329.png)
![4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B12320340.png)
![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)


![methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate](/img/structure/B12320363.png)

![4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine](/img/structure/B12320371.png)
![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/structure/B12320374.png)
![[3,4,5-Triacetyloxy-6-(2-amino-2-oxo-1-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B12320376.png)



